

A Technical Guide to Histidine Monohydrochloride Monohydrate pKa for Buffer Preparation

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Compound of Interest

Compound Name: *Histidine Monohydrochloride Monohydrate*

Cat. No.: *B1295757*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the essential properties of **L-histidine monohydrochloride monohydrate**, focusing on its pKa values and the practical application of this knowledge in the preparation of histidine buffers. Histidine is a crucial buffer in biological systems and is widely utilized in the formulation of therapeutic proteins due to the near-physiological pKa of its imidazole side chain.

Understanding the Ionization of Histidine

L-histidine is an amino acid with three ionizable groups: the α -carboxyl group, the α -amino group, and the imidazole side chain. Each of these groups has a distinct pKa value, which is the pH at which the group is half-dissociated. The specific pKa values for **L-histidine monohydrochloride monohydrate** are critical for accurate buffer preparation.^[1]

Key pKa Values

The ionization equilibria for histidine can be represented as follows:



The pKa values for L-histidine monohydrochloride monohydrate are summarized in the table below.

Ionizable Group	pKa Value
α -Carboxyl (pKa ₁)	1.80
Imidazole Side Chain (pKa ₂)	6.04
α -Amino (pKa ₃)	9.33

Table 1: pKa values for L-histidine monohydrochloride monohydrate.[\[1\]](#)

The imidazole side chain's pKa of approximately 6.04 makes histidine an excellent buffer in the physiologically relevant pH range of 5.5 to 7.4.[\[1\]](#)[\[2\]](#)

The Henderson-Hasselbalch Equation: The Foundation of Buffer Preparation

The Henderson-Hasselbalch equation is a fundamental tool for calculating the pH of a buffer solution and for determining the required amounts of the conjugate acid and base to prepare a buffer of a desired pH.[\[3\]](#)[\[4\]](#)[\[5\]](#) The equation is as follows:

$$\text{pH} = \text{pKa} + \log_{10} ([\text{A}^-]/[\text{HA}])$$

Where:

- pH is the desired pH of the buffer.
- pKa is the acid dissociation constant of the buffer's conjugate acid. For histidine buffers around neutral pH, the pKa of the imidazole group (6.04) is used.
- $[\text{A}^-]$ is the molar concentration of the conjugate base (the deprotonated form).
- $[\text{HA}]$ is the molar concentration of the conjugate acid (the protonated form).

Experimental Protocols

Protocol 1: Preparation of a 100 mM Histidine Buffer at pH 7.0

This protocol details the preparation of a 100 mM histidine buffer at a pH of 7.0, starting from solid **L-histidine monohydrochloride monohydrate** and a 1 M NaOH solution.^[6]

Materials:

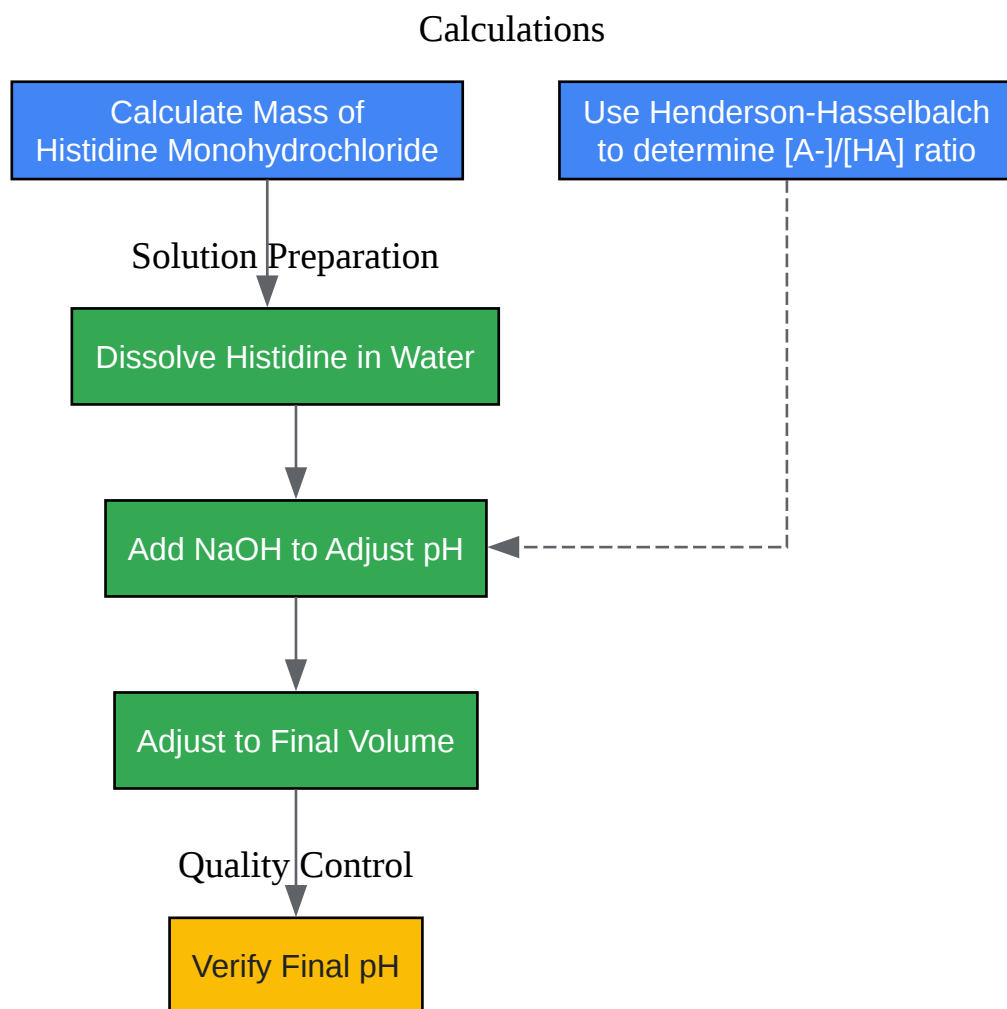
- **L-histidine monohydrochloride monohydrate** (M.W. 209.63 g/mol)
- 1 M Sodium Hydroxide (NaOH) solution
- Deionized water
- pH meter
- Magnetic stirrer and stir bar
- Beaker (1 L)
- Volumetric flask (1 L)
- Graduated cylinder

Procedure:

- Calculate the required mass of **L-histidine monohydrochloride monohydrate**:
 - For 1 L of a 100 mM (0.1 M) solution, the required mass is: $0.1 \text{ mol/L} \times 209.63 \text{ g/mol} = 20.96 \text{ g}$
- Dissolve the **L-histidine monohydrochloride monohydrate**:
 - Weigh 20.96 g of **L-histidine monohydrochloride monohydrate** and transfer it to a 1 L beaker.
 - Add approximately 800 mL of deionized water and stir until the solid is completely dissolved.

- Adjust the pH:
 - Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.
 - Slowly add 1 M NaOH solution while continuously monitoring the pH.
 - Continue adding NaOH until the pH of the solution reaches 7.0.
- Final Volume Adjustment:
 - Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask.
 - Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.
 - Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.
 - Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

Logical Workflow for Buffer Preparation



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Caption: Workflow for preparing a histidine buffer.

Protocol 2: Experimental Determination of pKa Values by Titration

This protocol describes the titration of a histidine monohydrochloride solution with a strong base (NaOH) to determine the pKa values of its ionizable groups.[7][8]

Materials:

- L-histidine monohydrochloride monohydrate

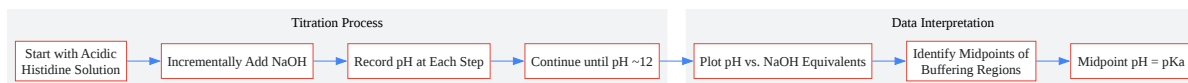
- 0.1 M Sodium Hydroxide (NaOH) solution
- 0.1 M Hydrochloric Acid (HCl) solution
- Deionized water
- pH meter and electrode
- Burette (50 mL)
- Beaker (100 mL)
- Magnetic stirrer and stir bar

Procedure:

- Prepare a 20 mM Histidine Solution:
 - Dissolve a calculated amount of L-**histidine monohydrochloride monohydrate** in a known volume of deionized water to make a 20 mM solution. For example, dissolve 0.419 g in 100 mL of water.
- Initial pH Adjustment:
 - Transfer a known volume (e.g., 50 mL) of the 20 mM histidine solution to a 100 mL beaker.
 - If necessary, use a small amount of 0.1 M HCl to adjust the initial pH of the solution to below the first pKa (e.g., pH 1.5).
- Titration:
 - Fill a 50 mL burette with standardized 0.1 M NaOH solution.
 - Place the beaker with the histidine solution on a magnetic stirrer and immerse the calibrated pH electrode.
 - Record the initial pH of the solution.
 - Add the 0.1 M NaOH solution in small increments (e.g., 0.5 mL).

- After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
- Continue the titration until the pH reaches approximately 11.5-12.
- Data Analysis:
 - Plot a titration curve with the pH on the y-axis and the equivalents of NaOH added on the x-axis.
 - The pKa values are the pH values at the midpoints of the buffering regions (the relatively flat portions of the curve).
 - The first midpoint corresponds to pKa₁, the second to pKa₂, and the third to pKa₃.

Titration Curve Analysis



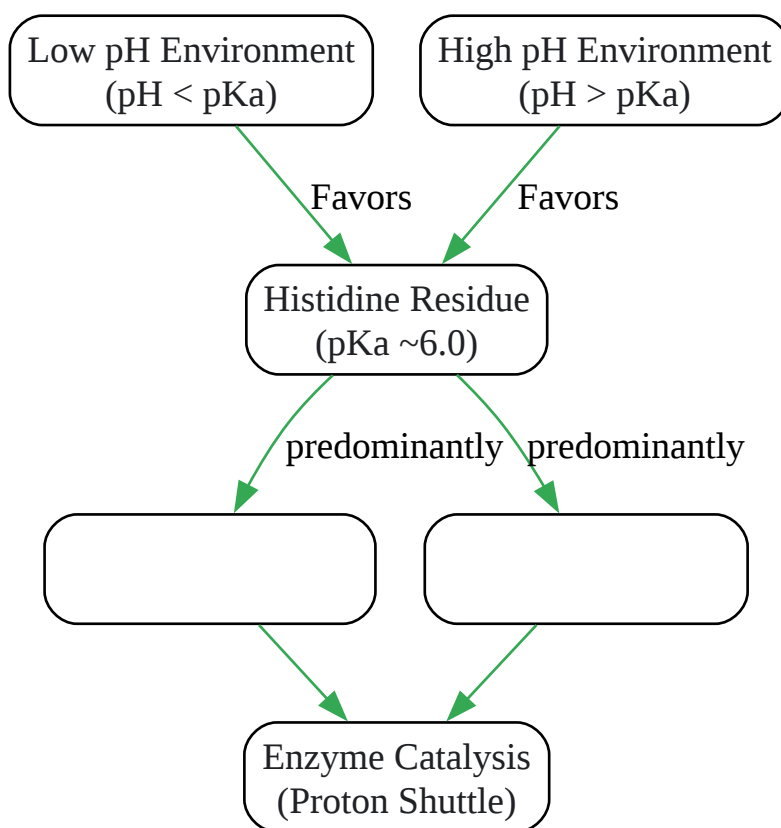
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Caption: Logical flow for pKa determination via titration.

Signaling Pathways and Histidine's Role

In a biological context, the protonation state of histidine residues in proteins is critical for their function, particularly in enzyme catalysis where histidine can act as both a proton donor and acceptor. The local environment of a histidine residue within a protein can significantly influence its pKa value.

Environmental Effects on Histidine pKa



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Caption: Influence of pH on histidine's protonation state and function.

This technical guide provides a comprehensive overview of the pKa of L-**histidine monohydrochloride monohydrate** and its application in buffer preparation. Accurate understanding and application of these principles are essential for researchers and professionals in drug development and various scientific disciplines.

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